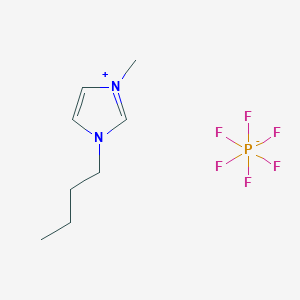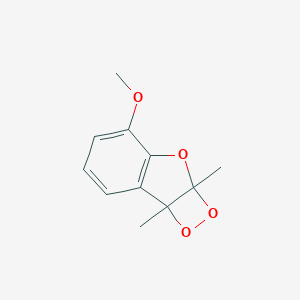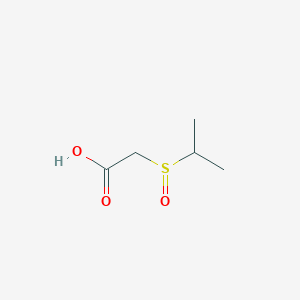
(Propane-2-sulfinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Propane-2-sulfinyl)acetic acid, also known as PMSA, is a sulfinate compound that has been widely studied for its potential therapeutic properties. This compound is an important intermediate in the synthesis of various drugs and has been used in scientific research for its unique properties. In
Mécanisme D'action
The mechanism of action of (Propane-2-sulfinyl)acetic acid is not fully understood. However, it has been suggested that (Propane-2-sulfinyl)acetic acid may act by inhibiting the NF-κB pathway, which is involved in the regulation of inflammatory responses. (Propane-2-sulfinyl)acetic acid may also act by modulating the expression of genes involved in oxidative stress and apoptosis.
Effets Biochimiques Et Physiologiques
(Propane-2-sulfinyl)acetic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in macrophages and inhibit the growth of cancer cells. (Propane-2-sulfinyl)acetic acid has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, (Propane-2-sulfinyl)acetic acid has been found to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(Propane-2-sulfinyl)acetic acid has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. (Propane-2-sulfinyl)acetic acid is also relatively inexpensive compared to other compounds used in scientific research. However, (Propane-2-sulfinyl)acetic acid has some limitations as well. It is a relatively new compound and its mechanism of action is not fully understood. In addition, (Propane-2-sulfinyl)acetic acid has not been extensively studied in vivo and its safety profile is not well established.
Orientations Futures
There are several future directions for the study of (Propane-2-sulfinyl)acetic acid. One area of research could be the development of (Propane-2-sulfinyl)acetic acid-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of (Propane-2-sulfinyl)acetic acid in vivo. Additionally, the safety profile of (Propane-2-sulfinyl)acetic acid needs to be established through further studies. Finally, the potential of (Propane-2-sulfinyl)acetic acid as a biomarker for various diseases should be explored.
Conclusion:
In conclusion, (Propane-2-sulfinyl)acetic acid is a sulfinate compound that has been widely studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. (Propane-2-sulfinyl)acetic acid has several advantages for lab experiments, but its safety profile is not well established. Further research is needed to fully understand the mechanism of action of (Propane-2-sulfinyl)acetic acid and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (Propane-2-sulfinyl)acetic acid involves the reaction of sulfinic acid with acetic anhydride. The reaction produces (Propane-2-sulfinyl)acetic acid as a white crystalline solid with a melting point of 130-132°C. The purity of the compound can be determined by using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
(Propane-2-sulfinyl)acetic acid has been widely used in scientific research for its potential therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. (Propane-2-sulfinyl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. It has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, (Propane-2-sulfinyl)acetic acid has been found to induce apoptosis in cancer cells and inhibit their growth.
Propriétés
Numéro CAS |
137375-81-6 |
|---|---|
Nom du produit |
(Propane-2-sulfinyl)acetic acid |
Formule moléculaire |
C5H10O3S |
Poids moléculaire |
150.2 g/mol |
Nom IUPAC |
2-propan-2-ylsulfinylacetic acid |
InChI |
InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Clé InChI |
PUQXMHMJYYAKOM-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)CC(=O)O |
SMILES canonique |
CC(C)S(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



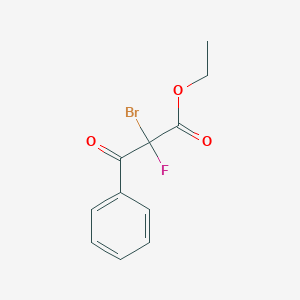
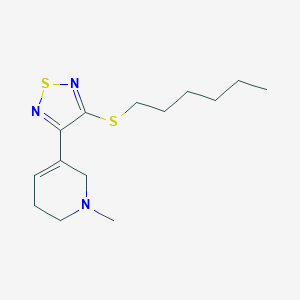
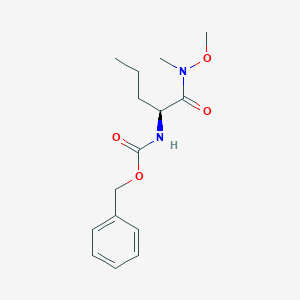
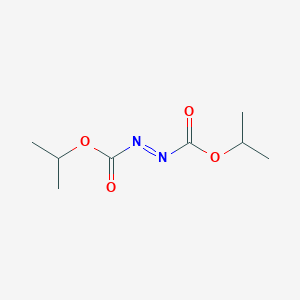
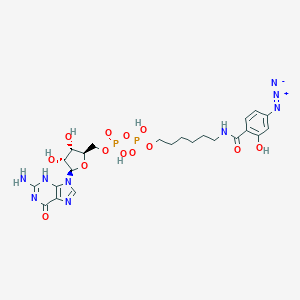
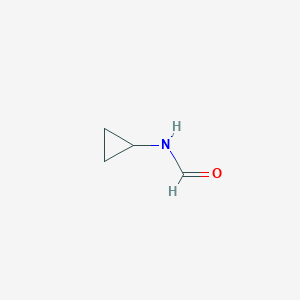
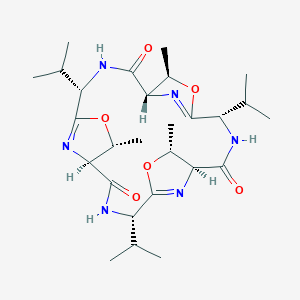
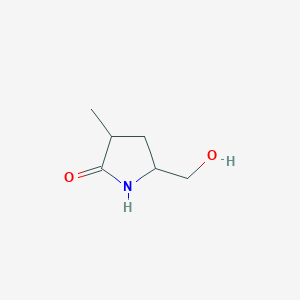
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
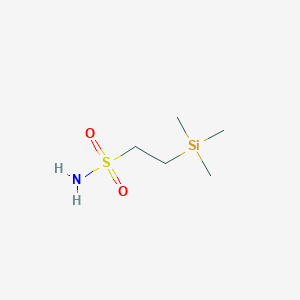
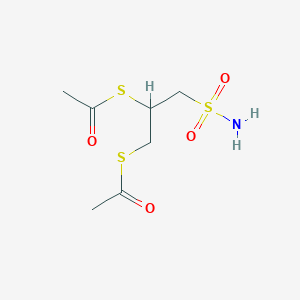
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
